molecular formula C20H36O16 B156076 Pullulan CAS No. 9057-02-7

Pullulan

Cat. No. B156076
CAS RN: 9057-02-7
M. Wt: 504.4 g/mol
InChI Key: GFZFEWWPMNSVBS-WVZDODFGSA-N
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Description

Pullulan is a natural polymer produced by the yeast-like fungus Aureobasidium pullulans. It is characterized by its water solubility and unique structure, which includes α-(1→4) and α-(1→6) glycosidic linkages, forming maltotriose repeating units. This polysaccharide is non-toxic, non-immunogenic, non-carcinogenic, and non-mutagenic, making it suitable for various biomedical applications .

Synthesis Analysis

The synthesis of pullulan involves the aerobic cultivation of Aureobasidium pullulans. The production process includes both upstream and downstream processing to obtain the high-purity exopolysaccharide. Pullulan can be chemically modified to enhance its utility, such as etherification, which results in derivatives with different solubility and thermal properties .

Molecular Structure Analysis

Pullulan's molecular structure is a regularly repeating copolymer consisting of maltotriose units. Each maltotriose unit is composed of two α-(1→4) linked glucopyranose rings and one α-(1→6) linked glucopyranose ring. This structure imparts hydrophilic and hydrophobic characteristics to pullulan, which are crucial for its diverse applications .

Chemical Reactions Analysis

Pullulan can undergo various chemical reactions to form derivatives with altered properties. For instance, etherification with 1-bromopropane and 1-bromobutane in the presence of sodium hydroxide produces propyl- and butyl-etherified pullulans with varying degrees of substitution. Chloroalkylation of pullulan allows for the attachment of bioactive compounds through covalent bonding .

Physical and Chemical Properties Analysis

Pullulan exhibits distinctive physical traits due to its molecular structure, such as the ability to form fibers and its adhesive properties. Its derivatives show water resistance and solubility in organic solvents. The glass transition temperature and thermal degradation temperature of these derivatives vary depending on the degree of substitution, indicating their potential for melt processing .

Applications in Biomedical Research and Development

Pullulan and its derivatives have been extensively explored for their applications in drug and gene delivery, tissue engineering, wound healing, and medical imaging. Due to its biocompatibility and unique properties, pullulan is used as a carrier for bioactive compounds, in the formation of pharmaceutical dosages, and as a coating material. It also finds applications in food and pharmaceutical industries, water treatment, and as a plasma substitute .

Case Studies

Specific case studies highlight the use of pullulan in targeted drug and gene delivery, demonstrating its ability to target infected cells and tissues, thereby enhancing the bioactivity and therapeutic efficacy of the conjugated drugs. Pullulan's role in tissue engineering and wound healing is also significant, as it can be used as a scaffold material that supports cell growth and tissue regeneration .

Scientific Research Applications

  • Biomedical Applications

    • Pullulan is a water-soluble polysaccharide with unique structural features, exhibiting both hydrophobic and hydrophilic characteristics, making it useful in various biomedical applications. It has been utilized in drug and gene targeting, leveraging its ability to target infected cells/tissues effectively. This facilitates high bioactivity and release of cytotoxic molecules in areas like the liver, lungs, brain, and spleen (Singh et al., 2015).
    • Its non-toxic, non-immunogenic, and non-carcinogenic properties, along with its unique linkage pattern and presence of hydroxyl groups, make it suitable for diverse biomedical applications. These include tissue engineering, vaccination, plasma substitution, and medical imaging (Singh et al., 2017).
  • Biopolymer Blends and Composites

    • Pullulan's biocompatible and non-toxic nature allows it to be blended with various natural and synthetic polymers. These blends have applications in drug delivery systems, tissue engineering, wound healing, gene therapy, and in the food industry, demonstrating its versatility (Tabasum et al., 2018).
  • Food Industry Applications

    • In the food industry, pullulan's properties like being tasteless, odorless, and having excellent film-forming capabilities make it suitable for edible coatings and films. It's also used as a flocculant, foaming agent, and adhesive, highlighting its multifunctional role (Singh et al., 2019).
  • Nanotechnology and Targeted Delivery Systems

    • Pullulan's unique properties have been harnessed in the development of stimuli-responsive systems and targeted delivery systems in biomedical applications. These include imaging, tumor targeting, stem cell therapy, and vaccine delivery, among others (Raychaudhuri et al., 2020).
  • Sustainable Body- and Skin-Contact Applications

    • Its compatibility with body and skin, and biodegradability make pullulan a promising candidate for use in the biomedical, personal care, and cosmetic sector, particularly in applications involving contact with skin (Coltelli et al., 2020).
  • Environmental and Industrial Applications

    • Pullulan's production and characterization are vital for its diverse applications in industries like agriculture, textiles, cosmetics, and pharmaceuticals. Research on cost-effective production methods and its properties is ongoing to expand its industrial utility (K. Sugumaran et al., 2017).
  • Chemical Modification and Advanced Applications

    • Due to its stable, hydrophilic nature, and availability of reactive sites for modification, pullulan has seen advances in chemical modifications for applications in targeted theranostics, tissue engineering, and environmental remediation (Tiwari et al., 2019).
  • Food Packaging

    • Its excellent film-forming abilities and adhesive properties make pullulan an ideal material for eco-friendly and biodegradable food packaging. It can be modified to create multifunctional materials with antimicrobial activity suitable for food packaging (Kraśniewska et al., 2019).

Future Directions

Pullulan has many potential applications in the food, pharmaceutical, cosmetic, and environmental industries . Future prospects include its possible applications through chemical modification as a novel bioactive derivative .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amylotriose

CAS RN

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
59,600
Citations
KC Cheng, A Demirci, JM Catchmark - Applied microbiology and …, 2011 - Springer
… of pullulan … on pullulan production and its structural composition. Molecular properties, such as molecular weight distribution and pure pullulan content, of pullulan are crucial for pullulan …
Number of citations: 449 link.springer.com
RS Singh, GK Saini, JF Kennedy - Carbohydrate polymers, 2008 - Elsevier
Pullulan is a water-soluble glucan gum produced aerobically … Pullulan have a wide range of commercial and industrial … Due to its strictly linear structure, pullulan is also very valuable in …
Number of citations: 676 www.sciencedirect.com
P Oğuzhan, F Yangılar - African Journal of Food Science and …, 2013 - researchgate.net
… associated with fermentative production of pullulan are (i) the … pullulan precipitation and recovery. In this review, general properties of pullulan, pullulan production, usage of pullulan in …
Number of citations: 72 www.researchgate.net
Y TSUJISAKA, M MITSUHASHI - Industrial gums, 1993 - Elsevier
… At a dosage of 15 g/kg, pullulan induces no abnormalities, and … pullulan is superior to gum arabic, and pullulan is removed with ease because of its solubility. Concurrent use of pullulan …
Number of citations: 68 www.sciencedirect.com
K Nishinari, K Kohyama, PA Williams… - …, 1991 - ACS Publications
Measurements of partial specific volume, intrinsic viscosity, sedimentation equilibrium, and photon correlation spectroscopy were carried out for aqueous solutions of eight pullulan …
Number of citations: 170 pubs.acs.org
TD Leathers - Biopolymers, 2002 - ars.usda.gov
… endows pullulan with distinctive physical traits. Pullulan has adhesive properties and can be used to form fibers, compression moldings, and strong, oxygen-impermeable films. Pullulan …
Number of citations: 73 www.ars.usda.gov
TD Leathers - Applied microbiology and biotechnology, 2003 - Springer
… However, despite the fact that pullulan has been in commercial production for more than 25 … of pullulan. Nevertheless, the last few years have seen a resurgence in interest in pullulan, …
Number of citations: 605 link.springer.com
RS Singh, N Kaur, M Hassan, JF Kennedy - International Journal of …, 2021 - Elsevier
… Pullulan is a microbial exopolysaccharide produced aerobically as an … of pullulan biosynthesis [6]. Mainly, three enzymes are reported to play pivotal roles in biosynthesis of pullulan ie α…
Number of citations: 67 www.sciencedirect.com
SW Jung, YI Jeong, SH Kim - International journal of pharmaceutics, 2003 - Elsevier
… Pullulan consists of α-1,4 and α-1,6 glycosidic linkages and is a water-soluble, neutral, linear polysaccharide. In the present study, pullulan was … a hydrophobically modified pullulan, PA. …
Number of citations: 108 www.sciencedirect.com
VD Prajapati, GK Jani, SM Khanda - Carbohydrate polymers, 2013 - Elsevier
… The unique linkage of α (1→4) and α (1→6) in pullulan endows this polymer with distinctive physical … , derivatives of pullulan, its versatile applicability and recent advances of pullulan. …
Number of citations: 321 www.sciencedirect.com

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